molecular formula C24H26N4O2 B11295884 [4-(Pyridin-4-ylmethyl)piperazin-1-yl][5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazol-3-yl]methanone

[4-(Pyridin-4-ylmethyl)piperazin-1-yl][5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazol-3-yl]methanone

Cat. No.: B11295884
M. Wt: 402.5 g/mol
InChI Key: VRUONNVZMIDSDS-UHFFFAOYSA-N
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Description

1-[(PYRIDIN-4-YL)METHYL]-4-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a tetrahydronaphthalene group

Preparation Methods

The synthesis of 1-[(PYRIDIN-4-YL)METHYL]-4-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the tetrahydronaphthalene group:

    Formation of the piperazine ring: The piperazine ring is then synthesized and attached to the oxazole ring.

    Introduction of the pyridine moiety: Finally, the pyridine group is introduced to complete the synthesis.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[(PYRIDIN-4-YL)METHYL]-4-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and piperazine rings, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(PYRIDIN-4-YL)METHYL]-4-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in various biological assays to study its effects on different biological pathways.

    Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(PYRIDIN-4-YL)METHYL]-4-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-[(PYRIDIN-4-YL)METHYL]-4-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE include other piperazine derivatives and oxazole-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 1-[(PYRIDIN-4-YL)METHYL]-4-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE lies in its specific combination of functional groups, which may confer distinct pharmacological properties.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

[4-(pyridin-4-ylmethyl)piperazin-1-yl]-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C24H26N4O2/c29-24(28-13-11-27(12-14-28)17-18-7-9-25-10-8-18)22-16-23(30-26-22)21-6-5-19-3-1-2-4-20(19)15-21/h5-10,15-16H,1-4,11-14,17H2

InChI Key

VRUONNVZMIDSDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)N4CCN(CC4)CC5=CC=NC=C5

Origin of Product

United States

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